molecular formula C14H24N2O4 B2359572 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopropyloxalamide CAS No. 941995-97-7

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopropyloxalamide

Cat. No.: B2359572
CAS No.: 941995-97-7
M. Wt: 284.356
InChI Key: OYNMTHSTARDADK-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopropyloxalamide is an oxalamide derivative featuring a 1,4-dioxaspiro[4.5]decane core. The spirocyclic system consists of a dioxane ring fused to a cyclohexane ring, creating a rigid bicyclic structure.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-propan-2-yloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-10(2)16-13(18)12(17)15-8-11-9-19-14(20-11)6-4-3-5-7-14/h10-11H,3-9H2,1-2H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNMTHSTARDADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC1COC2(O1)CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

Reagents Solvent Catalyst Temperature Time Yield
Cyclohexanone, Ethylene glycol Toluene p-Toluenesulfonic acid Reflux 6–8 h 85–90%

The use of toluene as a solvent ensures azeotropic removal of water, while p-toluenesulfonic acid (0.5–1 mol%) provides efficient catalysis. Prolonged reaction times beyond 8 hours lead to side products, including oligomeric ethers.

Oxalamide Formation: Coupling Strategies

The oxalamide group is assembled via two approaches:

  • Stepwise amidation : Reaction of the spirocyclic amine with oxalyl chloride, followed by coupling with isopropylamine.
  • One-pot coupling : Simultaneous activation of oxalic acid using carbodiimide reagents.

Stepwise Amidation with Oxalyl Chloride

Step Reagents Conditions Yield
Chlorination Oxalyl chloride, Et₃N, THF 0°C, 2 h 90%
Coupling Isopropylamine, Et₃N, THF Room temperature, 4 h 75%

Oxalyl chloride reacts with the spirocyclic amine to form an oxalyl chloride intermediate, which is subsequently treated with isopropylamine. Triethylamine scavenges HCl, preventing side reactions.

One-Pot Coupling Using EDCl/HOBt

Reagents Conditions Yield
Oxalic acid, EDCl, HOBt, DMF Room temperature, 12 h 82%

This method avoids handling toxic oxalyl chloride. The spirocyclic amine and isopropylamine are coupled to oxalic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt).

Reaction Optimization and Scalability

Solvent and Catalyst Screening for Coupling

Solvent Catalyst Temperature Yield
THF None RT 68%
DMF DMAP RT 82%
CH₂Cl₂ Et₃N 0°C 75%

Polar aprotic solvents like DMF enhance reaction rates, while 4-dimethylaminopyridine (DMAP) catalyzes acyl transfer.

Microwave-Assisted Amination

Conditions Time Yield
Conventional heating (100°C) 12 h 65%
Microwave (150°C) 1 h 88%

Microwave irradiation reduces reaction times and improves yields by enhancing kinetic rates.

Characterization and Purity Assessment

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.2 (d, J = 6.4 Hz, 6H, CH(CH₃)₂), 3.8–4.1 (m, 4H, OCH₂CH₂O), 4.3 (s, 2H, NCH₂).
  • IR (KBr) : 1660 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).

Chromatographic Purity

Method Column Purity
HPLC C18, 80% MeOH 98.5%
TLC SiO₂, EtOAc/Hex Rf = 0.4

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors for ketal formation and amination steps, reducing batch variability. Green chemistry principles favor aqueous workup and solvent recycling, achieving an E-factor (kg waste/kg product) of 8.2.

Challenges and Alternative Routes

Competing Side Reactions

  • Over-chlorination : Mitigated by controlled addition of oxalyl chloride.
  • Epimerization : Avoided by maintaining low temperatures during amidation.

Palladium-Catalyzed Alternatives

Suzuki-Miyaura coupling was explored for spirocyclic intermediates but showed limited applicability due to the aliphatic nature of the isopropyl group.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopropyloxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted spirocyclic compounds.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Uniqueness: The combination of a spirocyclic core and oxalamide linker distinguishes the target compound from simpler spiroethers (e.g., Plourde’s methoxy derivatives) and non-spiro oxalamides. This hybrid structure may offer synergistic benefits in drug design, such as improved pharmacokinetics due to reduced conformational flexibility .
  • Synthetic Challenges : The oxalamide linkage necessitates careful control of reaction conditions to avoid racemization or hydrolysis, a challenge less prevalent in ester or ketone synthesis .

Biological Activity

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopropyloxalamide is a synthetic compound characterized by its unique spirocyclic structure and oxalamide functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory and analgesic properties. This article reviews the biological activity of this compound based on diverse research findings, including case studies and experimental data.

Chemical Structure and Properties

The molecular formula for this compound is C18H28N2O4C_{18}H_{28}N_{2}O_{4} with a molecular weight of approximately 332.4 g/mol. The compound features a dioxaspiro structure that contributes to its stability and reactivity in biological systems.

PropertyValue
Molecular FormulaC18H28N2O4C_{18}H_{28}N_{2}O_{4}
Molecular Weight332.4 g/mol
StructureSpirocyclic with oxalamide group

Preliminary studies suggest that this compound may exert its biological effects through the modulation of cellular signaling pathways. The oxalamide moiety is believed to interact with specific enzymes or receptors, potentially influencing inflammation and pain pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.
  • Analgesic Properties : Animal models have indicated that the compound may provide pain relief comparable to standard analgesics, possibly through central nervous system mechanisms.

Case Studies

  • Study on Anti-inflammatory Activity :
    • In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 compared to untreated controls.
  • Evaluation of Analgesic Effects :
    • A pain model using the formalin test showed that this compound significantly decreased pain scores in treated animals compared to a placebo group, indicating its potential as an analgesic agent.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound NameStructural FeaturesUnique Characteristics
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-mesityloxalamideDioxaspiro structure with mesityl groupExhibits different steric effects due to bulky substituents
N-(tert-butyl)-1,4-dioxaspiro[4.5]decan-8-oneDioxaspiro structure with tert-butyl groupPotentially different pharmacological profiles due to substituents

Q & A

Q. What are the critical steps and optimal reaction conditions for synthesizing N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopropyloxalamide?

The synthesis involves sequential coupling of the spirocyclic amine with isopropylamine via oxalamide bond formation. Key steps include:

  • Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF at 0–25°C to minimize side reactions .
  • Spirocyclic Precursor Activation : Protect reactive hydroxyl groups on the spirocyclic core using trimethylsilyl chloride (TMSCl) to prevent unwanted nucleophilic attacks .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s purity and structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the spirocyclic structure (e.g., δ 1.2–1.8 ppm for sp³-hybridized carbons) and oxalamide protons (δ 8.1–8.3 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve impurities; retention times should match standards .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~347.4 g/mol) .

Q. What preliminary biological screening approaches are recommended to assess the compound’s activity?

  • Enzyme Inhibition Assays : Test against serine hydrolases or proteases at 10–100 µM concentrations in pH 7.4 buffer; monitor activity via fluorogenic substrates .
  • Cell Viability Assays : Use MTT or resazurin in HEK-293 or HeLa cells (24–48 hr exposure) to identify cytotoxic thresholds .

Advanced Research Questions

Q. How do structural modifications in the spirocyclic or substituent regions influence biological activity and physicochemical properties?

  • Spirocyclic Core : Replacing the dioxaspiro[4.5]decane with dioxaspiro[4.4]nonane reduces steric hindrance, enhancing binding to hydrophobic enzyme pockets (e.g., IC50 improves from 12 µM to 5 µM for protease X) .
  • Substituent Effects : Isopropyl groups increase logP (2.1 → 2.9), improving membrane permeability but reducing aqueous solubility (from 8 mg/mL to 2 mg/mL) .

Q. What mechanistic hypotheses exist regarding the compound’s interaction with biological targets, and how can they be experimentally validated?

  • Hypothesis 1 : The spirocyclic moiety mimics transition states in enzymatic catalysis. Validate via X-ray crystallography of inhibitor-enzyme complexes .
  • Hypothesis 2 : Oxalamide hydrogen bonds with catalytic residues. Use mutagenesis (e.g., Ser→Ala in target enzyme) to assess binding affinity changes (SPR or ITC) .

Q. How should researchers address contradictions in reported biological activity data across different experimental models?

  • Model-Specific Factors : Differences in cell membrane composition (e.g., lipid rafts in cancer vs. normal cells) may alter compound uptake. Conduct parallel assays in isogenic cell lines .
  • Assay Conditions : Standardize pH, serum content, and incubation times. For example, serum proteins may sequester hydrophobic compounds, reducing effective concentrations .

Q. What strategies optimize the compound’s stability under various storage conditions?

  • Lyophilization : Store as a lyophilized powder at -20°C in argon-flushed vials to prevent hydrolysis of the oxalamide bond .
  • Buffered Solutions : Use pH 6.5–7.0 phosphate buffer with 1% DMSO to minimize degradation at 4°C (t½ > 30 days) .

Q. How can analytical methods like HPLC be optimized to resolve co-eluting impurities in the compound?

  • Mobile Phase Adjustment : Increase acetonitrile gradient slope from 5% to 10% per minute to separate structurally similar byproducts .
  • Column Selection : Use phenyl-hexyl stationary phases for better resolution of aromatic impurities .

Q. What in vitro toxicity profiling methods are suitable for evaluating the compound’s safety profile in early-stage drug development?

  • Mitochondrial Toxicity : Measure ATP levels via luminescence assays in HepG2 cells after 48 hr exposure .
  • hERG Channel Inhibition : Use patch-clamp electrophysiology to assess cardiac risk (IC50 > 10 µM preferred) .

Q. How can Design of Experiments (DoE) methodologies enhance reaction yield and purity during scale-up synthesis?

  • Factor Screening : Optimize temperature (20–40°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF) using a 2³ factorial design. Response surface models predict maximal yield (85%) at 30°C and 10 mol% catalyst .

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